molecular formula C22H17ClN4O B2913808 N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide CAS No. 1285499-65-1

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

Cat. No. B2913808
CAS RN: 1285499-65-1
M. Wt: 388.86
InChI Key: QHRHLXDYZHJHLH-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O and its molecular weight is 388.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

  • The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis and development of pharmacophore models for CB1 receptor ligands suggest that the steric binding interaction with the receptor is dominated by the N1 aromatic ring moiety, similar to the role of the C3 alkyl side chain of cannabinoid agonists (Shim et al., 2002).

Synthesis and Characterization

  • A study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, was conducted. The compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, contributing to the understanding of their structural properties (Özer et al., 2009).

Electroactive Polymers

  • Research into the preparation of electroactive films from N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides revealed their potential for reversible electrochemical oxidation processes and color changes upon electro-oxidation. This highlights their application in electrochromic films (Hsiao & Han, 2017).

Antibacterial Activities

  • Synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives showed promising antibacterial activities. This research outlines the potential therapeutic applications of such compounds (El-Agrody et al., 2000).

Photodynamics in Material Science

  • A study on a photochromic naphthopyran dye, designed and synthesized based on the condensation reaction, demonstrated the importance of intramolecular hydrogen bonds and host materials on the dye's applications. This underscores the relevance of such compounds in the development of photochromic materials (Fang et al., 2015).

Cytotoxic Activity and Cancer Research

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showcasing the potential of these compounds in cancer therapy (Deady et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide' involves the reaction of 4-chlorobenzaldehyde with ethylamine to form the corresponding imine, which is then reacted with 3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethylamine", "3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethylamine in the presence of a catalyst such as acetic acid to form the corresponding imine.", "Step 2: The imine is then reacted with 3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired product, N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide." ] }

CAS RN

1285499-65-1

Molecular Formula

C22H17ClN4O

Molecular Weight

388.86

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O/c1-14(15-9-11-17(23)12-10-15)24-27-22(28)21-13-20(25-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14-

InChI Key

QHRHLXDYZHJHLH-OYKKKHCWSA-N

SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.